molecular formula C15H20O4 B1327815 Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate CAS No. 898753-56-5

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

Cat. No. B1327815
M. Wt: 264.32 g/mol
InChI Key: USRHLJVNWGMDAD-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a chemical compound. It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin 3 with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy) acetohydrazide 300 was synthesized from compound 299 by reacting with hydrazine hydrate in THF under reflux .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is complex, involving a coumarin ring system. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial reaction involves the interaction of starting materials in MeCN, followed by the final formation of furylacetic acid moiety in acidic media .

Scientific Research Applications

Asymmetric Synthesis

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate has been utilized in the field of asymmetric synthesis. A study demonstrated its use in the asymmetric aldol reaction, employing ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst. This method achieved a yield of 75% with 73% enantioselectivity (Wang Jin-ji, 2014).

Organophosphorus Compound Studies

This compound has been examined in the study of organophosphorus compounds. Research indicates that unsubstituted and monosubstituted 3-oxo esters, including Ethyl 2,2-dimethyl 3-oxo-butanoate, react with specific thionophosphine sulfides to produce 3H-1,2-dithiole-3-thiones (B. Pedersen & S. Lawesson, 1974).

Synthesis of Pyran Derivatives

In the context of synthesizing pyran derivatives, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate has been employed. Studies show that it can be used to create diverse pyran compounds with potential applications in various fields (J. Saranya et al., 2020).

Antibacterial Activity Research

This compound has also been explored in the synthesis of novel compounds with potential antibacterial activity. For instance, research on substituted 1,3,4-oxadiazoles, which are synthesized using Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, has shown promising results in this area (А. А. Aghekyan et al., 2020).

Future Directions

The future directions for the research on Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate could involve further investigation into its biological properties and potential applications. The development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest .

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHLJVNWGMDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645640
Record name Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

CAS RN

898753-56-5
Record name Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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